molecular formula C21H20FN3OS B2445009 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1189910-41-5

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2445009
CAS No.: 1189910-41-5
M. Wt: 381.47
InChI Key: IZJYLXXJSTWEQO-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrimidine ring substituted with a fluorophenyl group and a methyl group, linked via a sulfanyl bridge to an acetamide moiety. The presence of these functional groups imparts specific chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl and Methyl Groups: The fluorophenyl and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with 4-methylbenzylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the acetamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
  • 2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
  • 2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Uniqueness

The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20FN3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{S}

This structure features a pyrimidine ring substituted with a fluorophenyl group and a methyl group, along with an acetamide moiety.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogenic microorganisms. The presence of the pyrimidine and sulfanyl groups is believed to contribute to this activity by interfering with microbial metabolic pathways .
  • Anticancer Properties : Compounds containing fluorinated phenyl groups have been associated with anticancer activity. Research suggests that they may inhibit tumor growth through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, potentially impacting pathways such as those mediated by G protein-coupled receptors (GPCRs) .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with Enzymes : The compound may bind to active sites on specific enzymes, inhibiting their function and thereby disrupting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may modulate GPCR activity, leading to altered intracellular signaling cascades that can affect cellular responses such as proliferation and apoptosis .
  • Induction of Oxidative Stress : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to increased cell death .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of related compounds:

StudyFindings
Pendergrass et al. (2013)Investigated the effects of pyrimidine derivatives on Type III secretion systems in bacteria, noting potential antimicrobial properties .
PMC3315628 (2013)Explored GPCR signaling pathways influenced by similar compounds, highlighting their role in modulating cellular responses .
Enamine Building Blocks (2017)Provided insights into the synthesis and potential applications of pyrimidine-based compounds in drug development .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-14-3-5-16(6-4-14)12-23-19(26)13-27-20-11-15(2)24-21(25-20)17-7-9-18(22)10-8-17/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYLXXJSTWEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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